3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one
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Overview
Description
3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Derivatives: Starting with the synthesis of 1-ethyl-2-methyl-1H-indole through a Fischer indole synthesis.
Chlorination: Introduction of chlorine atoms at the 3 and 4 positions of the furan ring.
Coupling Reaction: Coupling the indole derivatives with the chlorinated furanone under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized furanones.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: In the synthesis of novel materials with unique properties.
Biological Studies: As a tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-5,5-bis(1-ethyl-1H-indol-3-yl)furan-2(5H)-one
- 3,4-Dichloro-5,5-bis(1-methyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one
Uniqueness
The unique structural features of 3,4-Dichloro-5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)furan-2(5H)-one, such as the specific substitution pattern on the indole rings and the furanone core, contribute to its distinct chemical and biological properties.
Properties
CAS No. |
64232-31-1 |
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Molecular Formula |
C26H24Cl2N2O2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
3,4-dichloro-5,5-bis(1-ethyl-2-methylindol-3-yl)furan-2-one |
InChI |
InChI=1S/C26H24Cl2N2O2/c1-5-29-15(3)21(17-11-7-9-13-19(17)29)26(24(28)23(27)25(31)32-26)22-16(4)30(6-2)20-14-10-8-12-18(20)22/h7-14H,5-6H2,1-4H3 |
InChI Key |
AQQPHABMCVMIOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C3(C(=C(C(=O)O3)Cl)Cl)C4=C(N(C5=CC=CC=C54)CC)C)C |
Origin of Product |
United States |
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